molecular formula C22H23N3O2 B4618835 N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B4618835
M. Wt: 361.4 g/mol
InChI Key: VDSPCMBXMABSJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide often involves the construction of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For example, a series of substituted benzamides with 1,3,4-oxadiazole rings were synthesized starting from acetic acid derivatives and evaluated for their anticancer activities (Ravinaik et al., 2021). This suggests a pathway for synthesizing structurally similar compounds by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole-containing compounds is characterized by the presence of a heterocyclic ring that significantly influences the compound's electronic and spatial configuration. X-ray diffraction studies, for instance, have been used to elucidate the crystal structures of antipyrine-like derivatives, revealing insights into intermolecular interactions and the stabilization of crystal packing through hydrogen bonds and π-π interactions (Saeed et al., 2020).

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds structurally related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging studies. For instance, benzamides labeled with radioactive isotopes like carbon-11 or iodine-123 have been used to study receptor binding in the brain, demonstrating the potential of similar compounds in neuroimaging and the investigation of brain disorders. The development of [O-methyl-11C]WAY-100635 as a radioligand for 5-HT1A receptors in the human brain is an example, highlighting the role of such compounds in enhancing signal contrast in PET studies and developing biomathematical models for brain radioactivity uptake (Osman et al., 1996).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs is crucial for drug development. Compounds like N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide could be studied to understand their distribution, metabolism, and excretion in the body. For example, the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into how similar compounds could be metabolized and the routes of their elimination, helping in the design of drugs with favorable pharmacokinetic profiles (Renzulli et al., 2011).

Therapeutic Applications and Safety Evaluations

Evaluating the therapeutic potential and safety of new chemical entities is a critical phase in drug discovery. For compounds related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, studies focusing on their binding affinity to specific receptors or their effect on biological pathways can provide valuable insights. Additionally, safety evaluations, such as the study of potential toxic effects or the determination of safe dosage ranges, are essential. The initial human studies with single-photon emission tomography using iodine-123 labeled compounds for imaging benzodiazepine receptor sites in the human brain demonstrate the process of assessing the safety and efficacy of new compounds in clinical populations (Kuikka et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit phosphodiesterase . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.

Biochemical Pathways

For example, increased cAMP levels can activate protein kinase A, which can phosphorylate various target proteins, leading to changes in cell metabolism, gene expression, and other cellular functions .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are metabolized by the liver . The compound’s stability and its ability to cross biological membranes would also affect its pharmacokinetics.

properties

IUPAC Name

N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-25(19-10-6-3-7-11-19)22(26)18-14-12-17(13-15-18)21-24-23-20(27-21)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSPCMBXMABSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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